Cas no 74690-92-9 (Propanoic acid,2-methyl-,[1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-6-(1-oxopropoxy)-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-4-yl]methylester, [1aR-(1aa,2b,5b,5ab,6b,8aa,9a,10aa)]- (9CI))
74690-92-9 structure
Product Name:Propanoic acid,2-methyl-,[1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-6-(1-oxopropoxy)-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-4-yl]methylester, [1aR-(1aa,2b,5b,5ab,6b,8aa,9a,10aa)]- (9CI)
CAS-Nr.:74690-92-9
MF:C27H38O7
MW:474.58642911911
CID:568773
PubChem ID:173303
Update Time:2025-04-19
Propanoic acid,2-methyl-,[1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-6-(1-oxopropoxy)-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-4-yl]methylester, [1aR-(1aa,2b,5b,5ab,6b,8aa,9a,10aa)]- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Propanoic acid,2-methyl-,[1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-6-(1-oxopropoxy)-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-4-yl]methylester, [1aR-(1aa,2b,5b,5ab,6b,8aa,9a,10aa)]- (9CI)
- ingenol-3-propionate-20-isobutyrate
- Ingenol-pib
- Propanoic acid,2-methyl-,[1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-6-(1-oxopropoxy)-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-4-yl]methylester, [1aR-(1aa,2b,5
- 74690-92-9
- Propanoic acid, 2-methyl-, (1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-6-(1-oxopropoxy)-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-4-yl)methyl ester, (1aR-(1aalpha,2beta,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))-
- (5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-propanoyloxy-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl 2-methylpropanoate
- [5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-6-(propanoyloxy)-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-4-yl]methyl 2-methylpropanoate
- DTXSID60996213
- 20-O-Isobutyryl-3-O-propionylingenol
-
- Inchi: 1S/C27H38O7/c1-8-19(28)34-23-14(4)11-26-15(5)9-18-20(25(18,6)7)17(22(26)30)10-16(21(29)27(23,26)32)12-33-24(31)13(2)3/h10-11,13,15,17-18,20-21,23,29,32H,8-9,12H2,1-7H3
- InChI-Schlüssel: JKKMLPTVKDIBRS-UHFFFAOYSA-N
- Lächelt: OC12C(C(C)=CC31C(C(C=C(COC(C(C)C)=O)C2O)C1C(C)(C)C1CC3C)=O)OC(CC)=O
Berechnete Eigenschaften
- Genaue Masse: 474.262
- Monoisotopenmasse: 474.262
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 34
- Anzahl drehbarer Bindungen: 7
- Komplexität: 976
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 8
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 2.3
- Topologische Polaroberfläche: 110Ų
Experimentelle Eigenschaften
- Dichte: 1.23
- Siedepunkt: 562.6°C at 760 mmHg
- Flammpunkt: 179.1°C
- Brechungsindex: 1.563
Propanoic acid,2-methyl-,[1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-6-(1-oxopropoxy)-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-4-yl]methylester, [1aR-(1aa,2b,5b,5ab,6b,8aa,9a,10aa)]- (9CI) Verwandte Literatur
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
74690-92-9 (Propanoic acid,2-methyl-,[1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-6-(1-oxopropoxy)-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-4-yl]methylester, [1aR-(1aa,2b,5b,5ab,6b,8aa,9a,10aa)]- (9CI)) Verwandte Produkte
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